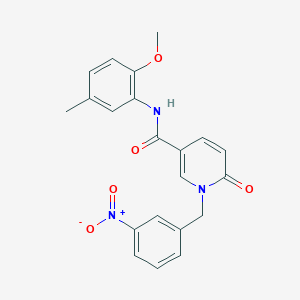

N-(2-methoxy-5-methylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O5/c1-14-6-8-19(29-2)18(10-14)22-21(26)16-7-9-20(25)23(13-16)12-15-4-3-5-17(11-15)24(27)28/h3-11,13H,12H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVRDDNWLXFHBLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxy-5-methylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects based on recent research findings.

- Molecular Formula : CHNO

- Molecular Weight : 393.4 g/mol

- CAS Number : 900010-23-3

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, particularly its antimicrobial and anticancer properties. Below is a summary of the key findings.

Antimicrobial Activity

Research indicates that this compound displays significant antimicrobial properties against a range of pathogens.

- Minimum Inhibitory Concentration (MIC) :

- Mechanism of Action :

- Biofilm Formation :

Anticancer Activity

The anticancer properties of this compound have also been investigated:

- Cell Viability Assays :

- Mechanisms of Action :

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Study on Antimicrobial Efficacy :

- Anticancer Research :

Data Table: Summary of Biological Activities

| Activity Type | Test Organisms/Cells | MIC/IC50 Values | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus, E. coli | 0.22 - 0.25 μg/mL | Inhibition of DNA gyrase and DHFR |

| Anticancer | Various cancer cell lines | IC50 > 60 μM | Induction of apoptosis |

| Biofilm Inhibition | Staphylococcus epidermidis | Significant reduction | Disruption of biofilm formation |

Comparison with Similar Compounds

Benzyl Substituent

Carboxamide-Linked Phenyl Group

- Target Compound : 2-methoxy-5-methylphenyl.

- The methoxy group increases lipophilicity (logP) and may enhance membrane permeability. The methyl group at position 5 could sterically hinder interactions with certain enzymes or receptors.

- Analogues :

Pyridine Core Substitution

- Target Compound: No halogen at position 5. Absence of chlorine reduces molecular weight and may lower toxicity risks associated with halogenated metabolites.

- Analogues : 5-chloro substitution .

- Chlorine at position 5 could enhance π-π stacking interactions in protein binding sites but increase susceptibility to dehalogenation in vivo.

Hypothesized Pharmacological Implications

While direct biological data for the target compound are unavailable, structural comparisons suggest:

- Improved Lipophilicity : The 2-methoxy-5-methylphenyl group likely increases logP compared to 4-chlorophenyl or 4-methoxyphenyl , favoring oral bioavailability.

- Metabolic Profile : Nitro groups are prone to reduction into amines, which could generate active or toxic metabolites, unlike the more stable chloro substituents .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.